molecular formula C9H4F3NO B3267819 4,5,7-trifluoro-1H-indole-3-carbaldehyde CAS No. 467457-04-1

4,5,7-trifluoro-1H-indole-3-carbaldehyde

Cat. No. B3267819
CAS RN: 467457-04-1
M. Wt: 199.13 g/mol
InChI Key: HLQHYSGZOYYOGY-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H4F3NO. It has a molecular weight of 199.13 . It is a derivative of indole-3-carbaldehyde, which is known to have antifungal properties .


Molecular Structure Analysis

The InChI code for 4,5,7-trifluoro-1H-indole-3-carbaldehyde is 1S/C9H4F3NO/c10-5-1-6(11)9-7(8(5)12)4(3-14)2-13-9/h1-3,13H . This indicates that the molecule consists of a five-membered pyrrole ring fused to a six-membered benzene ring, with the trifluoro groups attached at positions 4, 5, and 7 of the indole ring, and a formyl group at position 3.


Physical And Chemical Properties Analysis

4,5,7-Trifluoro-1H-indole-3-carbaldehyde is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.

Scientific Research Applications

Multicomponent Reactions (MCRs)

4,5,7-trifluoro-1H-indole-3-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy, combining more than two starting materials to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Specifically, 4,5,7-trifluoro-1H-indole-3-carbaldehyde has been utilized in MCRs from 2014 to 2021, contributing to the assembly of pharmaceutically interesting scaffolds .

Biologically Active Structures

The indole nucleus plays a crucial role in various biological activities. 4,5,7-trifluoro-1H-indole-3-carbaldehyde and its derivatives are essential chemical precursors for generating biologically active structures. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Their inherent functional groups (such as the carbonyl group, CO) facilitate C–C and C–N coupling reactions and reductions, making them valuable in drug synthesis and the creation of heterocyclic compounds .

Antioxidant, Antibiotic, and Anticancer Properties

Indole derivatives, including 4,5,7-trifluoro-1H-indole-3-carbaldehyde, exhibit diverse biological properties:

Other Applications

Beyond the mentioned fields, 4,5,7-trifluoro-1H-indole-3-carbaldehyde may find applications in protein kinase inhibition, anti-inflammatory treatments, antihyperglycemic agents, and anti-HIV therapies. Its versatility and potential for diverse functional group modifications make it an exciting compound for future research .

Safety and Hazards

The safety information for 4,5,7-trifluoro-1H-indole-3-carbaldehyde indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5,7-trifluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-5-1-6(11)9-7(8(5)12)4(3-14)2-13-9/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHYSGZOYYOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN2)C=O)C(=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-trifluoro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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